molecular formula C17H13FN2O2 B11832085 4-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid

4-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid

Cat. No.: B11832085
M. Wt: 296.29 g/mol
InChI Key: PPZILZYDBZLRIA-UHFFFAOYSA-N
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Description

4-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound has garnered interest due to its potential applications in various scientific fields, including medicinal chemistry and pharmaceutical research. Its unique structure, which includes a quinoline moiety and a benzoic acid group, contributes to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Fluorine and Methyl Groups:

    Coupling with Benzoic Acid: The final step involves coupling the quinoline derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-influenza activity is attributed to its ability to inhibit the RNA-dependent RNA polymerase of the influenza virus, thereby preventing viral replication . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and pathways.

Comparison with Similar Compounds

4-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid can be compared with other quinoline derivatives, such as:

    4-((7-Trifluoromethylquinolin-4-yl)amino)benzoic acid: Exhibits moderate anti-influenza activity.

    4-((6-Chloroquinolin-4-yl)amino)benzoic acid: Known for its antimicrobial properties.

    4-((8-Methylquinolin-4-yl)amino)benzoic acid: Studied for its anticancer potential.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

4-[(6-fluoro-8-methylquinolin-4-yl)amino]benzoic acid

InChI

InChI=1S/C17H13FN2O2/c1-10-8-12(18)9-14-15(6-7-19-16(10)14)20-13-4-2-11(3-5-13)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22)

InChI Key

PPZILZYDBZLRIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C=CN=C12)NC3=CC=C(C=C3)C(=O)O)F

Origin of Product

United States

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